4-(Cyanomethoxy)benzamide
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Overview
Description
4-(Cyanomethoxy)benzamide is an organic compound with the molecular formula C9H8N2O2 It is characterized by a benzamide group substituted with a cyanomethoxy group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyanomethoxy)benzamide typically involves the reaction of 4-hydroxybenzamide with cyanomethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the cyanomethoxy group .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(Cyanomethoxy)benzamide undergoes various chemical reactions, including:
Nucleophilic substitution: The cyanomethoxy group can participate in nucleophilic substitution reactions, where the cyanide ion can be replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield 4-hydroxybenzamide and cyanide ion.
Oxidation and Reduction: The benzamide group can be involved in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an organic solvent.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Various substituted benzamides.
Hydrolysis: 4-hydroxybenzamide and cyanide ion.
Oxidation and Reduction: Different oxidized or reduced derivatives of benzamide.
Scientific Research Applications
4-(Cyanomethoxy)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antibacterial and anticancer activities.
Materials Science: The compound is explored for its use in the development of liquid crystals and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is utilized in the synthesis of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 4-(Cyanomethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The cyanomethoxy group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activities. The benzamide moiety can interact with various proteins, affecting their functions and pathways .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzamide: Lacks the cyanomethoxy group, making it less reactive in certain nucleophilic substitution reactions.
4-Methoxybenzamide: Contains a methoxy group instead of a cyanomethoxy group, leading to different chemical properties and reactivity.
4-(Cyanomethyl)benzamide: Similar structure but with a cyanomethyl group instead of cyanomethoxy, affecting its reactivity and applications.
Uniqueness
The cyanomethoxy group enhances its ability to participate in nucleophilic substitution reactions, while the benzamide moiety provides a versatile scaffold for further functionalization .
Properties
IUPAC Name |
4-(cyanomethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4H,6H2,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCRJYCXLFTXQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)OCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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